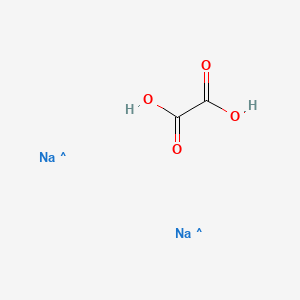

Ethanedioic acid (disodium)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Oxalic Acid (disodium), also known as disodium oxalate, is a chemical compound with the formula Na₂C₂O₄. It is the sodium salt of oxalic acid and consists of sodium cations (Na⁺) and oxalate anions (C₂O₄²⁻). This compound appears as a white, crystalline, odorless solid that decomposes above 290°C . It is commonly used in various industrial and laboratory applications due to its chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Oxalic Acid (disodium) can be synthesized through the neutralization of oxalic acid with sodium hydroxide in a 1:2 acid-to-base molar ratio. The reaction is as follows:

H2C2O4+2NaOH→Na2C2O4+2H2O

The resulting solution is then evaporated to yield anhydrous disodium oxalate, which can be thoroughly dried by heating to between 200 and 250°C .

Industrial Production Methods

In industrial settings, disodium oxalate can also be produced by decomposing sodium formate at temperatures exceeding 360°C. This method is less common but provides an alternative route for large-scale production .

Analyse Chemischer Reaktionen

Types of Reactions

Oxalic Acid (disodium) undergoes several types of chemical reactions, including:

- When heated above 290°C, disodium oxalate decomposes into sodium carbonate and carbon monoxide:

Decomposition: Na2C2O4→Na2CO3+CO

Reduction: Disodium oxalate can act as a reducing agent in various chemical reactions.

Common Reagents and Conditions

Potassium Permanganate: Disodium oxalate is often used as a primary standard for standardizing potassium permanganate solutions due to its reducing properties.

Vanadium Pentoxide: When heated with vanadium pentoxide in a 1:2 molar ratio, disodium oxalate forms sodium vanadium oxibronze and releases carbon dioxide.

Major Products Formed

Sodium Carbonate: Formed during the decomposition of disodium oxalate.

Carbon Monoxide: Also produced during the decomposition process.

Wissenschaftliche Forschungsanwendungen

Oxalic Acid (disodium) has a wide range of applications in scientific research:

Chemistry: Used as a primary standard for titrations and as a reducing agent in various chemical reactions.

Industry: Utilized in the pulp and alumina industries to prevent calcium oxalate deposits on machinery.

Wirkmechanismus

The mechanism by which Oxalic Acid (disodium) exerts its effects varies depending on its application:

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Calcium Oxalate: Commonly found in kidney stones and has similar chemical properties but different solubility characteristics.

Oxalyl Chloride: Used in organic synthesis but is more reactive and hazardous compared to disodium oxalate.

Uniqueness

Oxalic Acid (disodium) is unique due to its dual role as a reducing agent and a complexing agent. Its stability and ease of handling make it a preferred choice for standardizing solutions and for use in various industrial applications .

Eigenschaften

Molekularformel |

C2H2Na2O4 |

|---|---|

Molekulargewicht |

136.01 g/mol |

InChI |

InChI=1S/C2H2O4.2Na/c3-1(4)2(5)6;;/h(H,3,4)(H,5,6);; |

InChI-Schlüssel |

GRZMEERIPCJGSO-UHFFFAOYSA-N |

Kanonische SMILES |

C(=O)(C(=O)O)O.[Na].[Na] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(6R)-6-[(9R,13R,14S)-2,16-dihydroxy-4,4,9,13,14-pentamethyl-3,11-dioxo-2,7,8,10,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-hydroxy-2-methyl-5-oxohept-3-en-2-yl] acetate](/img/structure/B14781340.png)

![benzyl N-[[1-(2-amino-3-methylbutanoyl)piperidin-4-yl]methyl]-N-methylcarbamate](/img/structure/B14781355.png)

![Methyl 2-[[[[[[[[difluoro(trifluoromethoxy)methoxy]-difluoro-methoxy]-difluoro-methoxy]-difluoro-methoxy]-difluoro-methoxy]-difluoro-methoxy]-difluoro-methoxy]-difluoro-methoxy]-2,2-difluoro-acetate](/img/structure/B14781369.png)

![(2-Fluoro-4'-methyl-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B14781372.png)